Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-
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Overview
Description
Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenolic group substituted with tert-butyl groups and a thioether linkage to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- typically involves the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxythiophenol with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine, to facilitate the formation of the thioester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thioether linkage can be reduced to form thiols.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like carbodiimides.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Thiols and related compounds.
Substitution: Esters and amides of acetic acid.
Scientific Research Applications
Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, acting as an antioxidant, while the thioether linkage can interact with thiol groups in proteins, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]-
- Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]propyl]thio]-
Uniqueness
Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- is unique due to its specific substitution pattern and the presence of both phenolic and thioether functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61151-53-9 |
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Molecular Formula |
C16H24O3S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C16H24O3S/c1-15(2,3)11-7-10(20-9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H,17,18) |
InChI Key |
JQTKPQMBPABUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC(=O)O |
Origin of Product |
United States |
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